(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate
Description
(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that asparagine, a related compound, plays a crucial role in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Mode of Action
Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also a key compound in the nitrogen metabolism of plants, acting as a major form of nitrogen storage and transport .
Pharmacokinetics
It is known that asparaginase, an enzyme that breaks down asparagine, can induce anti-asparaginase neutralizing antibodies in a large proportion of patients, negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .
Result of Action
Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function .
Action Environment
It is known that asparagine synthetase activity in cereals is stimulated in the dark, a situation associated with carbon deficit .
Biochemical Analysis
Biochemical Properties
(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with specific enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter metabolic pathways by inhibiting or activating key enzymes, thereby impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound has been removed from the culture medium.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including cellular apoptosis and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, potentially altering metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific enzymes and proteins, thereby modulating their activity and influencing cellular processes.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592158 | |
Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30044-67-8 | |
Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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